Cas no 190970-58-2 ((R)-4-Benzyloxazolidine-2-thione)

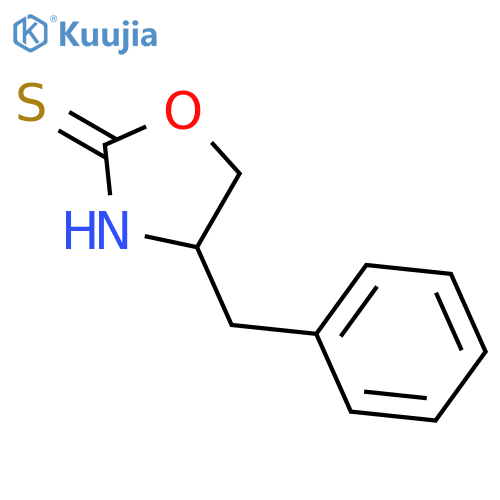

190970-58-2 structure

商品名:(R)-4-Benzyloxazolidine-2-thione

CAS番号:190970-58-2

MF:C10H11NOS

メガワット:193.265441179276

MDL:MFCD06658222

CID:92261

PubChem ID:329747130

(R)-4-Benzyloxazolidine-2-thione 化学的及び物理的性質

名前と識別子

-

- (R)-4-Benzyloxazolidine-2-thione

- (4R)-4-benzyl-1,3-oxazolidine-2-thione

- (R)-4-Benzyl-1,3-oxazolidine-2-thione

- ®-4-BENZYL-1,3-OXAZOLIDINE-2-THIONE

- 4-benzyl-1,3-oxazolidine-2-thione

- (R)-4-Benzyloxazolidine-2-thione,99%e.e.

- (R)-4-Benzyloxazolidine-2-thione, >=96.0% (HPLC)

- CS-W010678

- E78024

- BS-50849

- A880391

- DTXSID70415905

- BCP11222

- AKOS016843521

- (R)-(+)-4-Benzyl-1,3-oxazolidine-2-thione

- 190970-58-2

- MFCD06658222

- 2-Oxazolidinethione, 4-(phenylmethyl)-, (4R)-

- J-012339

- AC-2128

-

- MDL: MFCD06658222

- インチ: InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m1/s1

- InChIKey: WJSUXYCBZFLXIK-SECBINFHSA-N

- ほほえんだ: S=C1OC[C@@H](CC2=CC=CC=C2)N1

計算された属性

- せいみつぶんしりょう: 193.05600

- どういたいしつりょう: 193.056

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.23

- ゆうかいてん: 63-67 °C

- ふってん: 281.2 ℃ at 760 mmHg

- フラッシュポイント: 123.8°C

- 屈折率: 1.627

- PSA: 53.35000

- LogP: 1.83120

- じょうきあつ: No data available

(R)-4-Benzyloxazolidine-2-thione セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- 福カードFコード:10-23

-

危険物標識:

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

(R)-4-Benzyloxazolidine-2-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A528677-1g |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | 97% | 1g |

$59.0 | 2025-02-20 | |

| abcr | AB235179-250 mg |

(R)-4-Benzyl-1,3-oxazolidine-2-thione; . |

190970-58-2 | 250 mg |

€113.20 | 2023-07-20 | ||

| abcr | AB235179-1 g |

(R)-4-Benzyl-1,3-oxazolidine-2-thione; . |

190970-58-2 | 1 g |

€193.60 | 2023-07-20 | ||

| Ambeed | A528677-250mg |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | 97% | 250mg |

$15.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031191-5g |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | 99% | 5g |

¥1703 | 2024-05-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD47688-100mg |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | 97% | 100mg |

¥323.0 | 2022-03-01 | |

| eNovation Chemicals LLC | D511128-5g |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | 97% | 5g |

$840 | 2024-05-24 | |

| Ambeed | A528677-100mg |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | 97% | 100mg |

$12.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R853939-5g |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | ≥98%,≥99% e.e. | 5g |

¥4,680.00 | 2022-08-31 | |

| Chemenu | CM191115-1g |

(R)-4-Benzyloxazolidine-2-thione |

190970-58-2 | 95% | 1g |

$162 | 2023-03-06 |

(R)-4-Benzyloxazolidine-2-thione 関連文献

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

190970-58-2 ((R)-4-Benzyloxazolidine-2-thione) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量